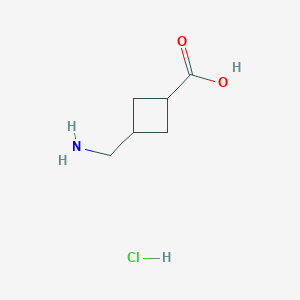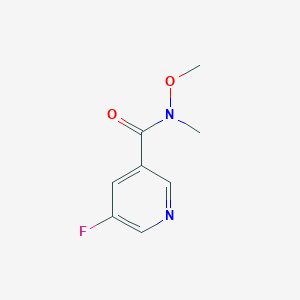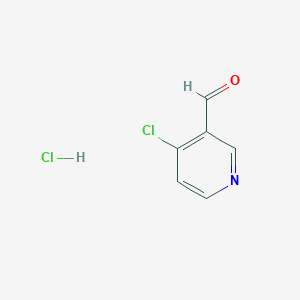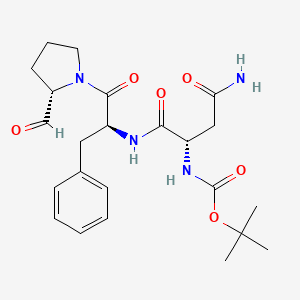![molecular formula C8H8BrN3 B1447817 8-溴-3,6-二甲基-[1,2,4]三唑并[4,3-A]吡啶 CAS No. 1519398-17-4](/img/structure/B1447817.png)
8-溴-3,6-二甲基-[1,2,4]三唑并[4,3-A]吡啶
描述
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.
科学研究应用
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors of enzymes like JAK1 and JAK2, which are involved in inflammatory and autoimmune diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceutical research.
生化分析
Biochemical Properties
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound’s bromine and methyl groups contribute to its binding affinity and specificity towards these enzymes. Additionally, 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine can form hydrogen bonds and hydrophobic interactions with proteins, enhancing its stability and efficacy in biochemical assays .
Cellular Effects
The effects of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival. The compound has been shown to alter gene expression by affecting transcription factors and epigenetic modifiers. Furthermore, 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. It also affects gene expression by interacting with DNA and RNA, influencing transcription and translation processes. The presence of bromine and methyl groups in the compound enhances its binding affinity and selectivity towards target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine change over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods. It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it may cause adverse effects, such as cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine may influence the production of reactive oxygen species (ROS) and other metabolic byproducts .
Transport and Distribution
Within cells and tissues, 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It tends to accumulate in specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The precise localization of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine determines its interaction with target biomolecules and its overall biochemical impact .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves the reaction between enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it suitable for sustainable chemistry practices. The reaction typically occurs in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
In an industrial setting, the synthesis of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine can be scaled up using similar microwave-mediated methods. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of microwave irradiation helps in reducing reaction times and improving efficiency .
化学反应分析
Types of Reactions
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents need to be optimized.
Condensation Reactions: It can form new heterocyclic compounds through condensation with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
作用机制
The mechanism of action of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses .
相似化合物的比较
Similar Compounds
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-A]pyridine: Similar structure but with different positioning of the bromine and methyl groups.
1,2,4-Triazolo[4,3-A]pyridine,3,8-dimethyl-: Lacks the bromine atom, which can affect its reactivity and biological activity.
Uniqueness
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and chemical reactivity compared to its analogs. The specific positioning of these groups can influence its interaction with molecular targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKBZNAXGTEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


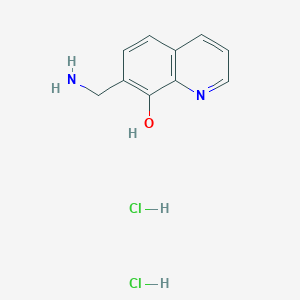

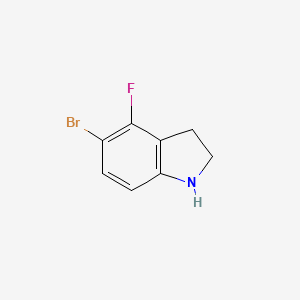
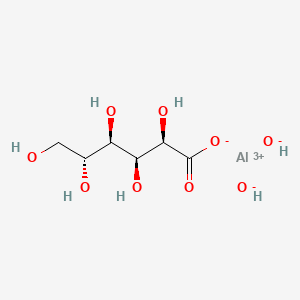
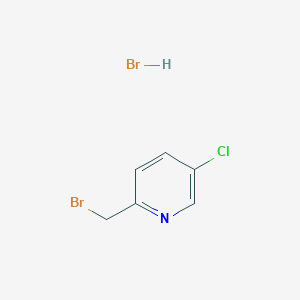
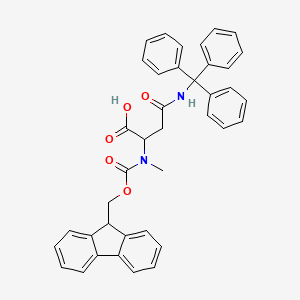
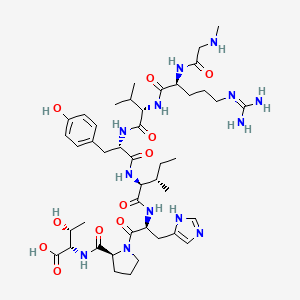
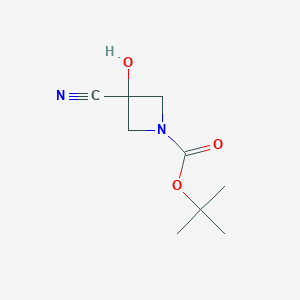
![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)
